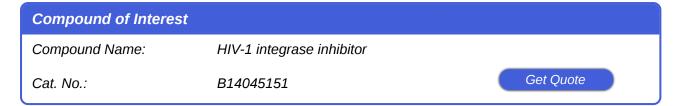


# A Comparative Review of First and Second-Generation Integrase Strand Transfer Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A critical advancement in the management of HIV-1 infection has been the development of integrase strand transfer inhibitors (INSTIs). This class of antiretroviral drugs targets the HIV-1 integrase enzyme, a crucial component for the integration of the viral genome into the host cell's DNA, thereby halting the viral replication cycle. This guide provides an objective comparison of the performance of first and second-generation INSTIs, supported by experimental data from pivotal clinical trials.

First-generation INSTIs, which include raltegravir and elvitegravir, were the first to be approved and demonstrated significant efficacy. However, the emergence of drug resistance prompted the development of second-generation INSTIs—dolutegravir, bictegravir, and cabotegravir—which are characterized by a higher genetic barrier to resistance and improved pharmacological profiles.

## **Performance Comparison: Efficacy**

The clinical efficacy of INSTIs is primarily measured by their ability to suppress viral replication to undetectable levels (HIV-1 RNA <50 copies/mL). Data from key clinical trials demonstrate the high efficacy of both generations, with second-generation agents showing non-inferiority or superiority in some cases.

Table 1: Comparison of Clinical Efficacy in Treatment-Naïve Adults (% Virologic Suppression)



Clinical Trial	Drug (Generation )	Comparator	Week 48 Suppressio n Rate	Week 96 Suppressio n Rate	Key Findings & Citations
SPRING-2	Dolutegravir (2nd)	Raltegravir (1st)	88%	81%	Dolutegravir was non-inferior to raltegravir.[1] [2][3][4]
Raltegravir (1st)	Dolutegravir (2nd)	85%	76%	No treatment- emergent resistance was observed in the dolutegravir arm at week 48.[1][2][3]	
GS-US-380- 1489	Bictegravir (2nd)	Dolutegravir (2nd)	92.4%	-	Bictegravir was non-inferior to dolutegravir.  [5][6]
Dolutegravir (2nd)	Bictegravir (2nd)	93.0%	-	No treatment- emergent resistance to any study drug was detected in either group. [5][6]	
FLAIR	Cabotegravir (2nd) + Rilpivirine (injectable)	ABC/DTG/3T C (oral)	-	86.6%	Long-acting injectable cabotegravir plus rilpivirine was non-inferior to the



					daily oral regimen.[7][8]
ABC/DTG/3T C (oral)	Cabotegravir (2nd) + Rilpivirine (injectable)	-	89.4%	At week 96, rates of virologic suppression were similar between the two groups.	
DAWNING	Dolutegravir (2nd)	Lopinavir/rito navir	84%	-	In second- line treatment, dolutegravir was superior to a boosted protease inhibitor regimen.[9] [10][11]
Lopinavir/rito navir	Dolutegravir (2nd)	70%	-	Dolutegravir-based therapy showed excellent outcomes even with pre-existing NRTI resistance.[9]	

# **Performance Comparison: Resistance Profiles**







A key differentiator between the two generations of INSTIs is their resistance profile. Second-generation INSTIs exhibit a higher genetic barrier to resistance, meaning more viral mutations are required to confer clinically significant resistance. They also often retain activity against viral strains that are resistant to first-generation agents.

Table 2: In Vitro Activity and Resistance Profile of INSTIs



Drug	Generation	Protein-Adjusted IC90/95 (ng/mL)	Fold Change in Susceptibility for Key Mutations
Raltegravir	First	15[13]	Q148K: 27-fold increase in IC50[14]
Elvitegravir	First	45[13]	T66I: 11-fold increase in IC50[14]E92Q: ~30-fold reduced susceptibility[15]Q148 K: 77-fold increase in IC50[14]
Dolutegravir	Second	64[13]	R263K: 2-fold reduced susceptibilityG118R: >5-fold reduced susceptibilityRetains activity against many RAL/EVG-resistant strains.
Bictegravir	Second	162[13]	G118R: 2-3 fold reduced susceptibility[15]Gene rally retains activity against viruses with the N155H mutation.
Cabotegravir	Second	166[13]	G140S + Q148R: ~10- fold reduced susceptibility[15]Retai ns activity against many RAL/EVG- resistant strains.

# **Performance Comparison: Safety and Tolerability**



INSTIs are generally well-tolerated compared to older antiretroviral classes. Common adverse events include diarrhea, nausea, headache, and insomnia. More recently, some second-generation INSTIs have been associated with weight gain.

Table 3: Common Adverse Events and Drug Interactions

Drug	Generation	Common Adverse Events (>10% incidence in trials)	Key Drug-Drug Interactions
Raltegravir	First	Nausea, headache, diarrhea[3]	Metabolized primarily by UGT1A1; potential interactions with strong inducers of UGT1A1.
Elvitegravir	First	Nausea, diarrhea	Must be co- administered with a pharmacokinetic booster (cobicistat), which inhibits CYP3A4, leading to numerous potential drug interactions.
Dolutegravir	Second	Nausea (17% in one trial), diarrhea, headache[5]	Primarily metabolized by UGT1A1 with a minor CYP3A4 component. Fewer drug interactions than elvitegravir.
Bictegravir	Second	Nausea (10% in one trial), diarrhea, headache[5]	Metabolized by both CYP3A4 and UGT1A1.
Cabotegravir	Second	Injection site reactions (for injectable formulation)[7][8]	Primarily metabolized by UGT1A1 and UGT1A9.



# Experimental Protocols Phenotypic Drug Susceptibility Assay using a Recombinant Virus System

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).

#### Methodology Overview:

- Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.
- Reverse Transcription and PCR: The viral RNA is converted to cDNA, and the integrase gene is amplified using polymerase chain reaction (PCR).
- Recombinant Vector Construction: The amplified patient-derived integrase gene is inserted into an HIV-1 vector that lacks a functional integrase gene. This is a key step in recombinant DNA technology.
- Virus Production: The recombinant vector is transfected into a suitable cell line (e.g., 293T cells) to produce replication-defective virus particles that contain the patient's integrase enzyme.
- Susceptibility Testing: Target cells (e.g., U87 cells expressing CD4 and a coreceptor) are infected with the recombinant virus in the presence of serial dilutions of the INSTI being tested.
- Readout: After a set incubation period, viral replication is quantified. This is often done by
  measuring the activity of a reporter gene (like luciferase) that is included in the viral vector.
- IC50 Calculation: The data are used to generate a dose-response curve, from which the IC50 value is calculated. The IC50 of the patient's virus is compared to a wild-type reference virus to determine the "fold change" in susceptibility.

## In Vitro IC50 Determination



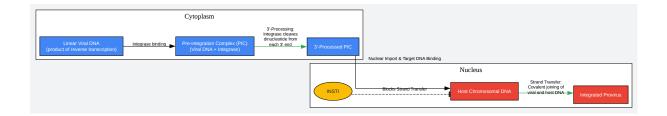
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

#### General Protocol:

- Cell Seeding: A suitable cell line (e.g., peripheral blood mononuclear cells or a T-cell line) is seeded into a multi-well plate.
- Drug Dilution: The INSTI is prepared in a series of concentrations.
- Infection: The cells are infected with a laboratory strain of HIV-1.
- Drug Addition: The different concentrations of the INSTI are added to the infected cells.
- Incubation: The plate is incubated for a period that allows for viral replication (typically 3-7 days).
- Quantification of Viral Replication: The extent of viral replication is measured. This can be
  done through various methods, such as a p24 antigen ELISA, a reverse transcriptase activity
  assay, or a cell viability assay (like an MTT assay) that measures the cytopathic effect of the
  virus.[9]
- Data Analysis: The results are plotted as percent inhibition versus drug concentration, and a non-linear regression analysis is used to determine the IC50 value.

## **Visualizations**

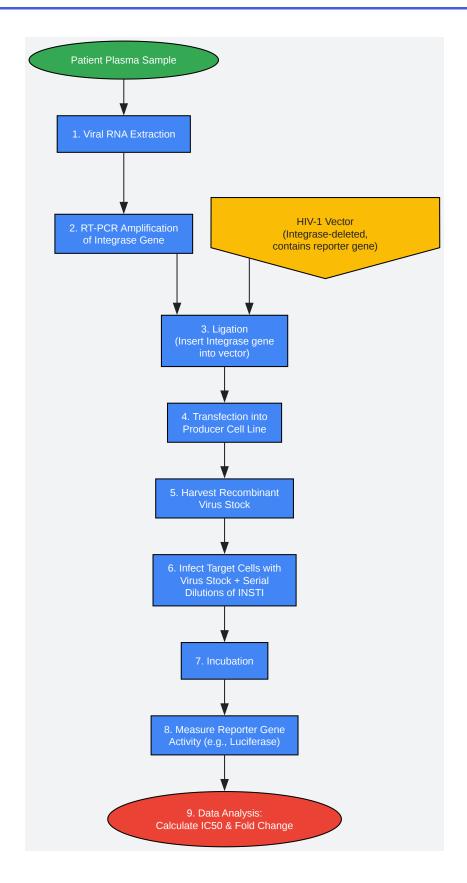




Click to download full resolution via product page

Caption: HIV Integration Pathway and INSTI Mechanism of Action.





Click to download full resolution via product page

Caption: Workflow for a Recombinant Virus Phenotypic Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The molecular biology of HIV integrase PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Structural biology of HIV integrase strand transfer inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Resistance Assays Clinical Guidelines Program [hivguidelines.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. HIV Resistance Assays NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsquides.com]
- To cite this document: BenchChem. [A Comparative Review of First and Second-Generation Integrase Strand Transfer Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14045151#comparative-review-of-first-and-second-generation-instis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com